molecular formula C14H10N2O2 B7883353 CID 21353956

CID 21353956

Cat. No. B7883353
M. Wt: 238.24 g/mol
InChI Key: XMXQFRPDUIBGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 21353956 is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 21353956 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 21353956 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 21353956 involves the conversion of 2,4-dichloro-5-nitropyrimidine to 2,4-dichloro-5-aminopyrimidine, followed by the reaction with 2-(2,4-dioxothiazolidin-5-ylidene)acetic acid to form the final product.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-(2,4-dioxothiazolidin-5-ylidene)acetic acid, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate

Reaction
Step 1: Reduction of 2,4-dichloro-5-nitropyrimidine to 2,4-dichloro-5-aminopyrimidine using sodium borohydride in ethanol., Step 2: Acidification of the reaction mixture with hydrochloric acid to obtain 2,4-dichloro-5-aminopyrimidine., Step 3: Neutralization of the reaction mixture with sodium hydroxide to form a salt of 2,4-dichloro-5-aminopyrimidine., Step 4: Reaction of the salt of 2,4-dichloro-5-aminopyrimidine with 2-(2,4-dioxothiazolidin-5-ylidene)acetic acid in water to form the final product, CID 21353956.

properties

IUPAC Name

2-(3-hydroxyphenyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-10-5-3-4-9(8-10)13-15-12-7-2-1-6-11(12)14(18)16-13/h1-8,17H,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXQFRPDUIBGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 21353956

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.